molecular formula C12H8BrI B1445445 3-Bromo-4'-iodo-1,1'-biphenyl CAS No. 187275-73-6

3-Bromo-4'-iodo-1,1'-biphenyl

Cat. No.: B1445445
CAS No.: 187275-73-6
M. Wt: 359 g/mol
InChI Key: HPCKEAXEWARUIH-UHFFFAOYSA-N
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Description

3-Bromo-4’-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 3-position and an iodine atom at the 4’-position.

Scientific Research Applications

3-Bromo-4’-iodo-1,1’-biphenyl has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for “3-Bromo-4’-iodo-1,1’-biphenyl” was not found in the web search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the sequential halogenation process, where biphenyl is first brominated to introduce the bromine atom at the desired position, followed by iodination to introduce the iodine atom . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions to ensure selective substitution.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-iodo-1,1’-biphenyl may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with new aryl or alkyl groups replacing the halogen atoms .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4’-iodo-1,1’-biphenyl is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these halogens allows for selective functionalization and coupling reactions that are not as easily achievable with other halogenated biphenyls .

Properties

IUPAC Name

1-bromo-3-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCKEAXEWARUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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